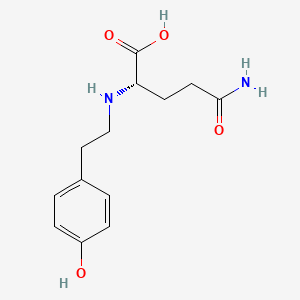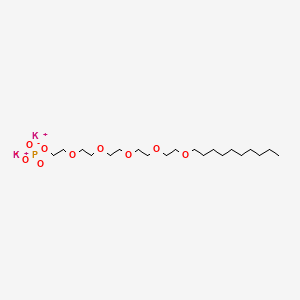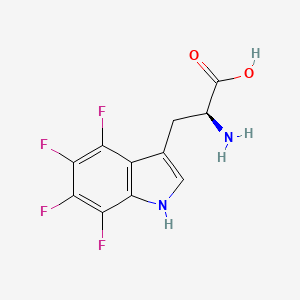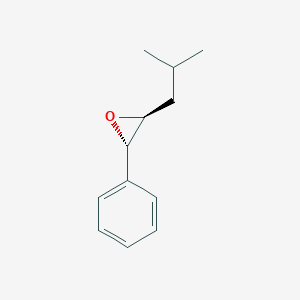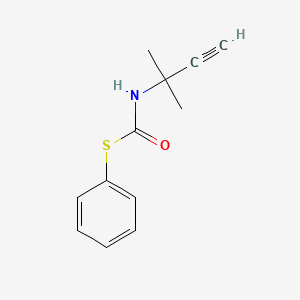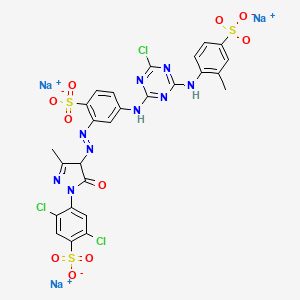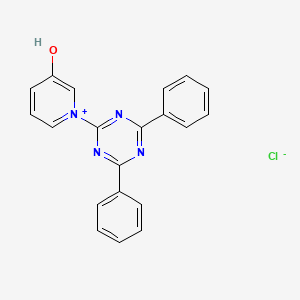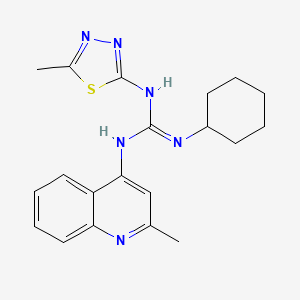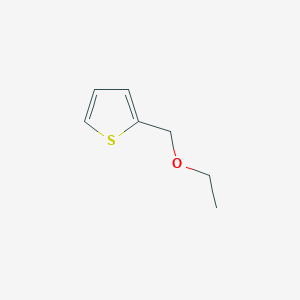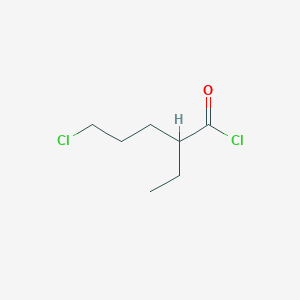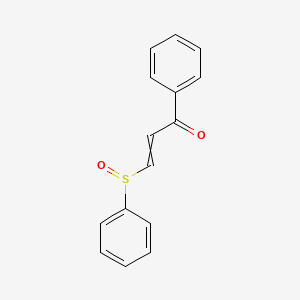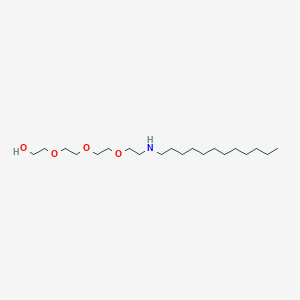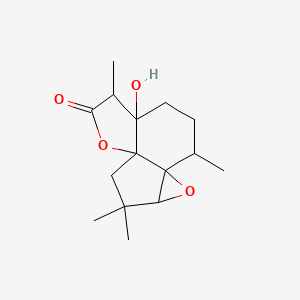
Alliacolide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alliacolide is a bicyclic sesquiterpene epoxy-lactone with a novel carbon skeleton. It was first isolated from cultures of the fungus Marasmius alliaceus. The compound has the molecular formula C15H22O4 and features a unique sesquiterpene carbon skeleton .
準備方法
Synthetic Routes and Reaction Conditions: Alliacolide is biosynthesized by the fungus Marasmius alliaceus. The biosynthesis involves the incorporation of acetate and mevalonate units, which are key precursors in the formation of the sesquiterpene skeleton. The labelling patterns of this compound biosynthesized from [1-13C]acetate and [1,2-13C2]acetate have been used to define the isoprene units .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through the cultivation of Marasmius alliaceus and subsequent extraction and purification processes .
化学反応の分析
Types of Reactions: Alliacolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the epoxy and lactone moieties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under mild to moderate conditions, depending on the desired transformation.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
科学的研究の応用
Alliacolide has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is studied for its unique sesquiterpene skeleton and its potential as a precursor for the synthesis of other complex molecules. In biology, this compound is investigated for its potential antimicrobial and antifungal properties. In medicine, research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for the development of new drugs .
作用機序
The mechanism of action of alliacolide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of certain enzymes and receptors. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interfere with key biological processes such as cell signaling and metabolism .
類似化合物との比較
Alliacolide is unique among sesquiterpenes due to its novel carbon skeleton and functional groups. Similar compounds include other sesquiterpenes such as helminthosporal and marasmic acid, which also possess unique structural features and biological activities. this compound stands out due to its distinct epoxy-lactone moiety and its specific biosynthetic origin from Marasmius alliaceus .
Conclusion
This compound is a fascinating compound with a unique structure and a range of potential applications in scientific research Its biosynthesis, chemical reactivity, and biological activities make it an interesting subject for further study
特性
CAS番号 |
66389-08-0 |
|---|---|
分子式 |
C15H22O4 |
分子量 |
266.33 g/mol |
IUPAC名 |
5-hydroxy-4,8,12,12-tetramethyl-2,10-dioxatetracyclo[7.4.0.01,5.09,11]tridecan-3-one |
InChI |
InChI=1S/C15H22O4/c1-8-5-6-13(17)9(2)10(16)18-14(13)7-12(3,4)11-15(8,14)19-11/h8-9,11,17H,5-7H2,1-4H3 |
InChIキー |
LLRILYDNXOIONB-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2(C(C(=O)OC23C14C(O4)C(C3)(C)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


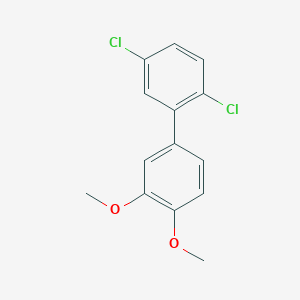
![Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate](/img/structure/B14472481.png)
